3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-: is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring fused with a thione group, an amino group, and a benzodioxole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via the cyclization of hydrazine derivatives with carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through nucleophilic substitution reactions, where a suitable benzodioxole derivative reacts with the triazole intermediate.
Amino Group Addition: The amino group is usually introduced through amination reactions, often involving the use of ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzodioxole moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated benzodioxole derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 3H-1,2,4-Triazole-3-thione derivatives exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. These activities make them valuable in the development of new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising lead compound in drug discovery.
Industry
Industrially, the compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactivity. It is also employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- stands out due to the presence of the benzodioxole moiety, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and broadens its range of biological activities, making it a versatile compound in various applications.
Properties
IUPAC Name |
4-amino-3-(1,3-benzodioxol-5-yloxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c11-14-9(12-13-10(14)18)4-15-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZJNRZNWZUOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151067 |
Source
|
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115398-67-9 |
Source
|
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115398679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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